1-(1-isopropyl-1H-imidazol-2-yl)ethanone
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Overview
Description
1-(1-isopropyl-1H-imidazol-2-yl)ethanone is an organic compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of an isopropyl group attached to the imidazole ring and an ethanone group at the second position of the ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone typically involves the reaction of 1H-imidazole-2-carbaldehyde with isopropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid. The mixture is heated under reflux conditions for several hours to ensure complete reaction. After the reaction is complete, the product is purified using techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures the consistent quality of the final product. The reaction conditions are optimized to minimize by-products and maximize the yield of the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-(1-isopropyl-1H-imidazol-2-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Imidazole carboxylic acids.
Reduction: Imidazole alcohols.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
1-(1-isopropyl-1H-imidazol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly as enzyme inhibitors or receptor antagonists.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(1-isopropyl-1H-imidazol-2-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. Additionally, the compound can interact with receptor proteins, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(1-methyl-1H-imidazol-2-yl)ethanone
- 1-(1-phenyl-1H-imidazol-2-yl)ethanone
- 1-(1-ethyl-1H-imidazol-2-yl)ethanone
Uniqueness
1-(1-isopropyl-1H-imidazol-2-yl)ethanone is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the isopropyl group can lead to different interactions with molecular targets compared to other similar compounds .
Properties
Molecular Formula |
C8H12N2O |
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Molecular Weight |
152.19 g/mol |
IUPAC Name |
1-(1-propan-2-ylimidazol-2-yl)ethanone |
InChI |
InChI=1S/C8H12N2O/c1-6(2)10-5-4-9-8(10)7(3)11/h4-6H,1-3H3 |
InChI Key |
LXTKHTQNWHOQTR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CN=C1C(=O)C |
Origin of Product |
United States |
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